tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate
Description
tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazo-diazepine core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 7-position and an aminomethyl substituent at the 1-position of the imidazole ring. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl moiety provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and drug discovery .
Safety data indicate that the compound poses risks such as skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Proper handling requires storage in a dry, cool environment (P402 + P404) and avoidance of heat sources (P210) .
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-11-10(8-14)15-9-17(11)7-6-16/h9H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGOZJKFJFKMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107985 | |
| Record name | 7H-Imidazo[1,5-d][1,4]diazepine-7-carboxylic acid, 1-(aminomethyl)-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251009-39-8 | |
| Record name | 7H-Imidazo[1,5-d][1,4]diazepine-7-carboxylic acid, 1-(aminomethyl)-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251009-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Imidazo[1,5-d][1,4]diazepine-7-carboxylic acid, 1-(aminomethyl)-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS No. 1251009-39-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
- Structure : The compound features a fused imidazodiazepine ring system which is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its cytotoxicity, receptor binding affinities, and potential therapeutic applications.
Cytotoxicity
Recent studies have shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
These values suggest that compounds with a similar imidazo[1,5-d][1,4]diazepine structure may also exhibit noteworthy cytotoxic properties against human cancer cells .
Receptor Binding Affinity
The imidazodiazepine derivatives are known for their interaction with GABA receptors, which are crucial in mediating anxiolytic effects without sedative properties. The binding affinity of related compounds has been reported to be in the nanomolar range (e.g., 9 nM), indicating strong potential for therapeutic applications in anxiety disorders .
Case Studies and Research Findings
Study on Cytotoxic Activity : A study evaluated several imidazo[1,5-d][1,4]diazepines for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. For example, the introduction of specific functional groups enhanced cytotoxicity against both HCT-116 and MCF-7 cell lines .
GABA Receptor Interaction : Another research highlighted the design and synthesis of novel spiro compounds that showed high affinity for GABA receptors. The findings suggested that structural modifications could optimize binding affinity and metabolic stability . Although specific data on this compound was not directly provided, it is reasonable to infer similar interactions based on its structural characteristics.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazodiazepine derivatives exhibit significant anticancer properties. The compound's structural framework allows for interaction with various biological targets involved in cancer progression. Studies have shown that modifications to the imidazo[1,5-d][1,4]diazepine core can enhance cytotoxicity against cancer cell lines, making it a candidate for further development in anticancer therapies .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for treating neurological disorders such as anxiety and depression. Preclinical studies suggest that derivatives of this compound can influence GABAergic pathways, leading to anxiolytic effects .
3. Antimicrobial Properties
Recent studies have explored the antimicrobial activity of imidazodiazepine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound in the development of new antibiotics .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that tert-butyl imidazodiazepines inhibited the proliferation of human cancer cells through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of the Bcl-2 family proteins, suggesting a pathway for therapeutic intervention in cancer treatment .
Case Study 2: Neuropharmacological Research
In a behavioral study involving rodent models, the administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests its potential as an anxiolytic agent, warranting further exploration into its mechanisms of action and therapeutic dosage ranges .
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbamate group is typically cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to yield the free amine. For example:
This reaction is critical for subsequent functionalization of the diazepine nitrogen .
Aminomethyl Group Reactivity
The primary amine (-CH2NH2) participates in:
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Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation : Formation of secondary/tertiary amines via alkyl halides or epoxides.
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Schiff base formation : Condensation with aldehydes/ketones.
In related compounds, the aminomethyl group has been functionalized with carbazoles or heterocycles to enhance DNA-binding or antitumor activity .
Ring System Reactivity
The imidazo-diazepine core may undergo:
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Electrophilic substitution : Halogenation or nitration at electron-rich positions (e.g., C2/C4 of the imidazole ring).
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Reduction : Catalytic hydrogenation of the diazepine ring to yield saturated derivatives.
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Coordination chemistry : The imidazole nitrogen can act as a ligand for metal complexes, as seen in structurally similar benzodiazepines .
Derivatization Examples from Analogous Compounds
Stability and Handling
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Storage : Stable at -20°C under inert atmosphere.
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Light sensitivity : The imidazole ring may degrade under prolonged UV exposure.
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Solubility : Soluble in DMSO, DMF; sparingly soluble in water.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo-Diazepine Family
Key structural analogues differ in substituents at the 1- and 3-positions of the imidazo-diazepine scaffold. Below is a comparative analysis:
Functional Group Impact on Physicochemical Properties
- Aminomethyl vs. Bromine substituents (as in CAS 1445951-62-1) increase molecular weight and lipophilicity, favoring membrane permeability .
- Boc Protection : All listed compounds share the Boc group, which improves stability but may reduce reactivity at the 7-position. For example, the Boc group in CAS 1330764-98-1 allows selective deprotection for downstream modifications .
Spectroscopic Data Comparison
While direct spectral data for the target compound are unavailable in the evidence, analogues like BT-33 (a thiazolo-naphthol derivative) exhibit characteristic FT-IR peaks for C=N (1570 cm⁻¹) and aromatic C=C (1515 cm⁻¹). Similarly, the target compound’s aminomethyl group would likely show N–H stretches near 3350 cm⁻¹, aligning with BT-33’s –OH absorption . In ¹H NMR, the aminomethyl protons may resonate at δ 2.95–3.23 ppm (similar to aliphatic protons in BT-33), while the Boc tert-butyl group would appear as a singlet near δ 1.4 ppm .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate with high purity?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize side reactions. Purification via column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC is critical to achieve ≥95% purity, as validated by LC-MS and NMR spectroscopy. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to verify stereochemistry and functional groups (e.g., tert-butyl carbamate, imidazo-diazepine core). High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error. X-ray crystallography may resolve ambiguities in complex ring systems .
Q. What experimental design strategies are recommended for optimizing reaction yields?
- Methodological Answer : Employ factorial design (e.g., 2 factorial) to test variables like reagent stoichiometry, pH, and reaction time. Response surface methodology (RSM) identifies optimal conditions while minimizing trials. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables and yield .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) model transition states and intermediates. Tools like Gaussian or ORCA simulate energy barriers for ring-closure steps in the imidazo-diazepine core. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .
Q. What strategies resolve contradictions in catalytic efficiency data during hydrogenation steps?
- Methodological Answer : Use Design of Experiments (DoE) to isolate confounding variables (e.g., catalyst poisoning by amine groups). In situ FTIR or Raman spectroscopy monitors reaction progress, while ICP-MS detects trace metal leaching from catalysts. Statistical analysis (ANOVA) identifies significant factors affecting reproducibility .
Q. How can AI-driven process simulation enhance scalability of this compound’s synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., neural networks) to model mass transfer and heat distribution in flow reactors. Digital twins of reactor systems predict bottlenecks (e.g., clogging due to precipitates) and optimize residence time for multi-step syntheses .
Q. What advanced characterization techniques elucidate degradation pathways under storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
